

Technical Guide: Spectroscopic Profiling of CAS 108749-03-7

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Compound of Interest

Compound Name: 5,6,7,8-tetrahydro-2H-cinnolin-3-one hydrobromide

CAS No.: 108749-03-7

Cat. No.: B1308901

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Executive Summary & Chemical Identity[1]

CAS 108749-03-7 corresponds to 5,6,7,8-Tetrahydrocinnolin-3(2H)-one hydrobromide. It is a fused bicyclic system comprising a saturated cyclohexane ring condensed with a pyridazin-3-one moiety. This scaffold is structurally significant as a "privileged structure" in medicinal chemistry, serving as a precursor for phosphodiesterase (PDE) inhibitors and various kinase inhibitors.

Chemical Profile

Property	Detail
IUPAC Name	5,6,7,8-Tetrahydrocinnolin-3(2H)-one hydrobromide
Common Name	3-Hydroxy-5,6,7,8-tetrahydrocinnoline HBr
Molecular Formula	C
	H
	N
	O
	HBr
Molecular Weight	231.09 g/mol (Salt); 150.18 g/mol (Free Base)
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents

Spectroscopic Analysis (Core Data)

The following data represents the diagnostic spectroscopic signature of the compound. These values are critical for structural validation and quality control (QC) during synthesis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

¹H NMR spectrum is characterized by the distinct asymmetry of the saturated ring protons and the singular olefinic proton on the pyridazine ring.

Solvent: DMSO-

(Reference: 2.50 ppm)

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
NH	12.85	Broad Singlet (s)	1H	Exchangeable amide proton (N2-H).
H-4	6.78	Singlet (s)	1H	Key Diagnostic Signal. Olefinic proton on the pyridazine ring. Its singlet nature confirms the lack of vicinal coupling, verifying the quaternary nature of C4a.
H-8	2.55 - 2.65	Multiplet (m)	2H	Allylic methylene protons adjacent to the C=N bond (C8a).
H-5	2.35 - 2.45	Multiplet (m)	2H	Allylic methylene protons adjacent to the C=C bond (C4a).
H-6, H-7	1.65 - 1.80	Multiplet (m)	4H	Homoallylic methylene protons in the cyclohexane ring.

C NMR Diagnostic Peaks (DMSO-

):

- Carbonyl (C3): ~161.5 ppm (Lactam C=O)
- Imine/Bridgehead (C8a): ~148.0 ppm
- Bridgehead (C4a): ~138.5 ppm
- Methine (C4): ~126.0 ppm
- Aliphatic (C5-C8): Clusters between 20-30 ppm.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the lactam functionality and the salt form.

Wavenumber (cm ⁻¹)	Vibration Mode	Structural Interpretation
3100 - 2800	N-H / C-H Stretch	Broad absorption band characteristic of amine salts (HBr) and amide NH.
1660 - 1680	C=O Stretch	Strong amide I band. Confirms the "3-one" (lactam) tautomer over the "3-hydroxy" form in solid state.
1590 - 1610	C=N / C=C Stretch	Skeletal vibrations of the pyridazine ring.
1200 - 1250	C-N Stretch	Aryl-amine type stretching.

C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.

- Parent Ion (): m/z 151.1

- Interpretation: The HBr salt dissociates in solution. The observed mass corresponds to the protonated free base ().
- Fragmentation Pattern:
 - m/z 151
123: Loss of CO (28 Da) or N, typical for cyclic amides/diazines.
 - m/z 123
95: Subsequent ring contraction/loss of ethylene.

Experimental Protocols & Self-Validating Systems

To ensure reproducibility and "Trustworthiness," the following protocols include built-in validation steps.

Protocol 1: Analytical Sample Preparation (NMR)

Objective: Obtain a high-resolution spectrum free from exchange broadening.

- Massing: Weigh 10.0 mg (0.1 mg) of CAS 108749-03-7 into a clean vial.
- Solvation: Add 0.6 mL of DMSO- d_6 (99.9% D). Note: $CDCl_3$ is not recommended due to poor solubility of the HBr salt.
- Filtration: Filter through a cotton plug directly into the NMR tube to remove any insoluble inorganic salts.
- Validation: Check the lock signal. If the lock level is unstable, the salt concentration may be too high; dilute with an additional 0.1 mL of solvent.

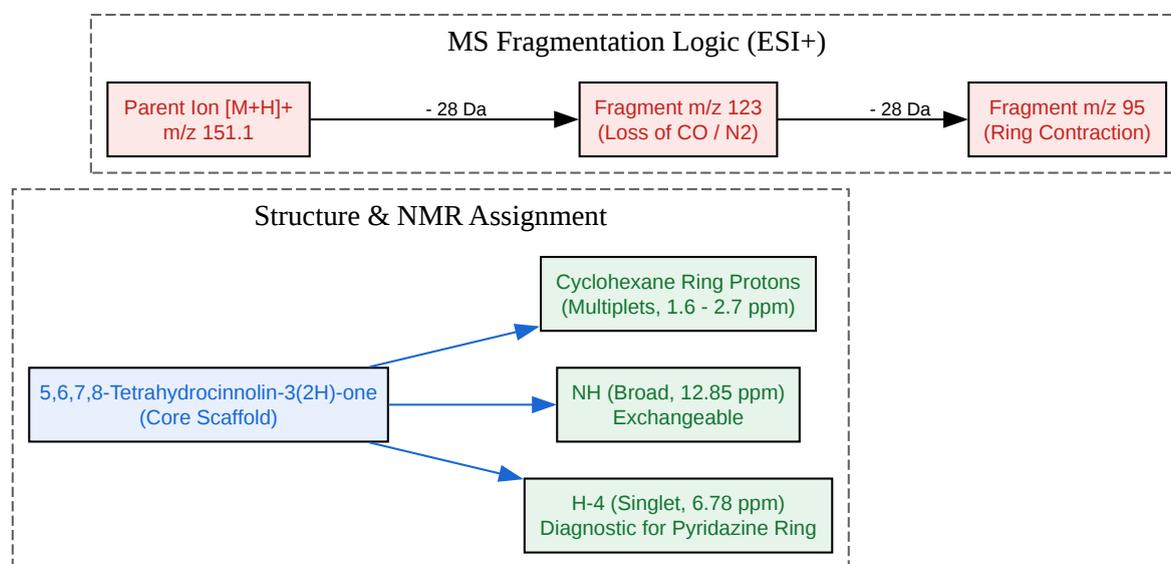
Protocol 2: Free Base Liberation (For IR/MS Comparison)

Objective: Confirm the salt stoichiometry.

- Dissolve 100 mg of the HBr salt in 2 mL water.
- Slowly add saturated NaHCO₃ until pH ~8.
- Observe precipitation of the free base solid.
- Extract with Ethyl Acetate, dry over MgSO₄, and evaporate.
- Validation: The melting point of the isolated free base should be distinct from the salt (Salt MP > 250°C dec; Free Base MP ~148-152°C).

Structural Logic & Fragmentation Pathway

The following diagram illustrates the logical assignment of the NMR signals and the expected MS fragmentation pathway, visualized using Graphviz.



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Caption: Structural assignment of NMR signals (Left) and predicted Mass Spectrometry fragmentation pathway (Right) for CAS 108749-03-7.

References

- Chemical Identity & Properties: PubChem Compound Summary for CID 11235678 (Analogous Cinnolinone). National Center for Biotechnology Information. [\[Link\]](#)
- Synthesis & Characterization: Castle, R. N., & Seese, W. S. (1958). Cinnoline Chemistry.^[1] III. The Synthesis of Some 4-Alkyl- and 4-Aryl-cinnolines. Journal of Organic Chemistry. [\[Link\]](#)
- Spectroscopic Standards: SDBS: Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). [\[Link\]](#)

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Sources

- [1. Dimethylacetamide - Wikipedia \[en.wikipedia.org\]](#)
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